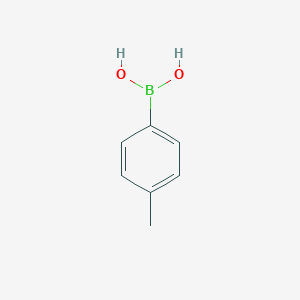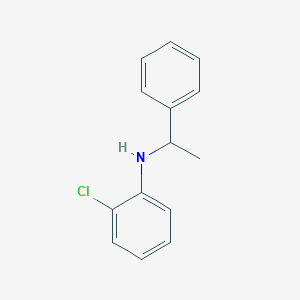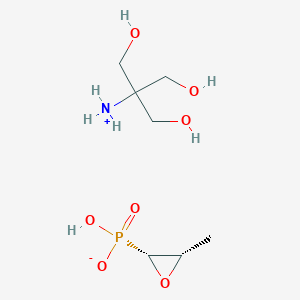
Fosfomycintrometamol
Übersicht
Beschreibung
Es hemmt irreversibel ein frühes Stadium in der Zellwandsynthese, wodurch es gegen eine Vielzahl von Bakterien wirksam ist, einschließlich multiresistenter, extensiv resistenter und panresistenter Bakterien .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Fosfomycin-Tromethamin umfasst mehrere Schritte:
Herstellung von Tromethamin-p-Toluolsulfonat: Tromethamin reagiert mit p-Toluolsulfonsäure-Monohydrat in einer wasserfreien alkoholischen Lösung unter Bildung von Tromethamin-p-Toluolsulfonat.
Bildung des Fosfomycin-Tromethamin-Rohprodukts: Tromethamin-p-Toluolsulfonat reagiert mit Fosfomycin-Phenylethylaminsäure-Monohydrat in einer wasserfreien alkoholischen Lösung.
Verfeinerung: Das Rohprodukt wird in einer wasserfreien alkoholischen Lösung verfeinert, um Fosfomycin-Tromethamin zu erhalten.
Industrielle Produktionsmethoden
Ein industrielles Verfahren beinhaltet die Zugabe von Fosfomycin-Diaminobutanol zu Methanol, gefolgt von der tropfenweisen Zugabe von Essigsäureanhydrid oder Propionsäureanhydrid bei Raumtemperatur. Die Mischung wird gerührt und Methanol entfernt, um einen weißen Feststoff zu erhalten. Dieser Feststoff wird dann mit absolutem Ethanol behandelt, gekühlt, filtriert, mit Ethanol gewaschen und im Vakuum getrocknet, um Fosfomycin-Tromethamin zu ergeben .
Chemische Reaktionsanalyse
Arten von Reaktionen
Fosfomycin-Tromethamin unterliegt verschiedenen Arten von Reaktionen:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Es kann unter Verwendung geeigneter Reduktionsmittel reduziert werden.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
Fosfomycin-Tromethamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Antibiotika-Mechanismen und -Resistenz verwendet.
Biologie: Es wird in der Forschung zur bakteriellen Zellwandsynthese und -hemmung eingesetzt.
Medizin: Es wird verwendet, um seine Wirksamkeit gegen verschiedene bakterielle Infektionen zu untersuchen, einschließlich solcher, die durch multiresistente Bakterien verursacht werden
Wirkmechanismus
Fosfomycin-Tromethamin übt seine bakterizide Wirkung aus, indem es kovalent an einen Cysteinrest im aktiven Zentrum des Enzyms UDP-N-Acetylglucosamin-Enolpyruvyltransferase (MurA) bindet. Diese Bindung macht das Enzym inaktiv, wodurch die frühen Stadien der Zellwandsynthese gehemmt werden . Dieser Mechanismus ist gegen eine Vielzahl von Bakterien wirksam, einschließlich solcher, die gegen andere Antibiotika resistent sind .
Wirkmechanismus
Target of Action
Fosfomycintrometamol primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA . This enzyme plays a crucial role in the initial step of peptidoglycan biosynthesis, a key component of the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the enzyme’s function, thereby disrupting the production of peptidoglycan and leading to the destruction of the bacterial cell wall .
Biochemical Pathways
The inhibition of MurA disrupts the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis .
Pharmacokinetics
The oral bioavailability of this compound is less than 50%, and it is typically administered as a single 3-gram oral dose for treating urinary tract infections . Based on published pharmacokinetic parameters, multiple-dose regimens have been proposed for treating complicated infections with multidrug-resistant bacteria .
Result of Action
The primary result of this compound’s action is the bactericidal effect against a broad spectrum of bacteria, including multidrug-resistant Gram-negative bacteria . By disrupting the bacterial cell wall synthesis, this compound causes bacterial cell death, effectively treating infections .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its absorption can vary with food intake . Furthermore, due to its extensive tissue penetration, this compound may be used in a broad range of tissues and targets, including the CNS, soft tissue, bone, lungs, and abscess fluid .
Safety and Hazards
Fosfomycin Tromethamine may cause serious side effects. Call your doctor at once if you have: diarrhea that is watery or bloody; or new or worsening bladder symptoms (burning, painful urination) . Common side effects of Fosfomycin Tromethamine may include: nausea, upset stomach, stomach pain, diarrhea; headache, dizziness; weakness; rash; sore throat, runny nose; back pain; or menstrual pain, vaginal itching or discharge .
Zukünftige Richtungen
Based on published PK parameters, PK/PD simulations have been performed for several multiple-dose regimens, which might lead to the future use of fosfomycin for treating complicated infections with multidrug-resistant bacteria . Because essential pharmacological information and knowledge regarding mechanisms of resistance are currently limited and/or controversial, further studies are urgently needed .
Biochemische Analyse
Biochemical Properties
Fosfomycintrometamol effectively inhibits the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA, in both Gram-positive and Gram-negative bacteria . This interaction with MurA is crucial for its antibacterial activity.
Cellular Effects
Fosfomycin has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin . It also influences cell function by interfering with the production of the bacterial cell wall .
Temporal Effects in Laboratory Settings
This compound has been observed to have a synergistic effect when used in combination with other antimicrobial agents, allowing for reduced dosages and lower toxicity
Dosage Effects in Animal Models
The low toxicity and potential efficacy of this compound contribute to its use in humans and animals
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan biosynthesis. It blocks the enzyme MurA, effectively inhibiting the initial step in this pathway .
Transport and Distribution
This compound is transported into the bacterial cytoplasm via two specific transport systems induced by both glucose-6-phosphate (G6P) and glycerol-3-phosphate (G3P) .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of fosfomycin tromethamine involves several steps:
Preparation of Tromethamine p-Toluenesulfonate: Tromethamine reacts with p-toluenesulfonic acid monohydrate in an anhydrous alcoholic solution to form tromethamine p-toluenesulfonate.
Formation of Fosfomycin Tromethamine Crude Product: Tromethamine p-toluenesulfonate reacts with fosfomycin phenylethylamine salt monohydrate in an anhydrous alcoholic solution.
Refinement: The crude product is refined in an anhydrous alcoholic solution to obtain fosfomycin tromethamine.
Industrial Production Methods
An industrial method involves adding fosfomycin diamino butantriol to methanol, followed by the dropwise addition of acetic anhydride or propionic anhydride at room temperature. The mixture is stirred, and methanol is removed to obtain a white solid. This solid is then treated with absolute ethanol, cooled, filtered, washed with ethanol, and vacuum dried to yield fosfomycin tromethamine .
Analyse Chemischer Reaktionen
Types of Reactions
Fosfomycin tromethamine undergoes several types of reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Fosfomycin-Calcium
- Fosfomycin-Natrium
Einzigartigkeit
Fosfomycin-Tromethamin ist aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, und seiner breiten Aktivität gegen multiresistente, extensiv resistente und panresistente Bakterien einzigartig . Dies macht es zu einer wertvollen Verbindung bei der Behandlung schwerer bakterieller Infektionen, insbesondere solcher, die das zentrale Nervensystem betreffen .
Eigenschaften
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3.C3H7O4P/c5-4(1-6,2-7)3-8;1-2-3(7-2)8(4,5)6/h6-8H,1-3,5H2;2-3H,1H3,(H2,4,5,6)/t;2-,3+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJIMDIBFFHQDW-LMLSDSMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701000165 | |
| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78964-85-9 | |
| Record name | Fosfomycin tromethamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78964-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyloxiran-2-yl)phosphonic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701000165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-cis)-(3-methyloxiranyl)phosphonic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSFOMYCIN TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FXW6U30GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


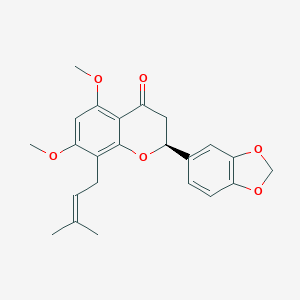


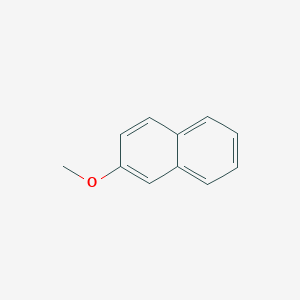
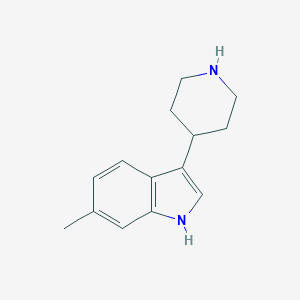
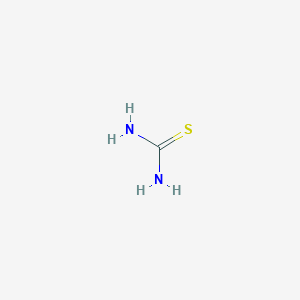
![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)
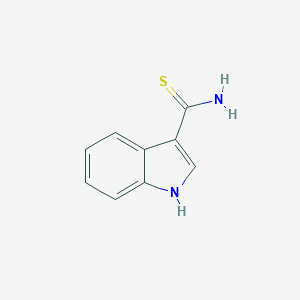
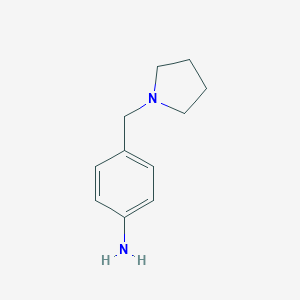
![[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B124800.png)


